

Toxicological Profile of Clodinafop-Propargyl and its Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Clodinafop-propargyl is a selective post-emergence herbicide belonging to the aryloxyphenoxypropionate class, primarily used for the control of grassy weeds in cereal crops. Its herbicidal activity is mediated through the inhibition of acetyl-CoA carboxylase (ACCase) in susceptible plant species. In mammals and the environment, clodinafop-propargyl is rapidly hydrolyzed to its primary metabolite, clodinafop acid. This technical guide provides a comprehensive overview of the toxicological profile of clodinafop-propargyl and its metabolites, summarizing key findings from a range of toxicological studies. The document includes detailed quantitative data, descriptions of experimental methodologies, and visual representations of metabolic and toxicological pathways to facilitate a thorough understanding of its potential risks to human health and the environment.

Chemical Identity



Property	Clodinafop-propargyl
IUPAC Name	prop-2-ynyl (2R)-2-[4-(5-chloro-3-fluoro-2- pyridyloxy)phenoxy]propanoate
CAS Number	105512-06-9
Molecular Formula	C17H13CIFNO4
Molecular Weight	349.7 g/mol
Structure	

Metabolism

Clodinafop-propargyl is rapidly metabolized in animals, plants, and soil primarily through the hydrolysis of the propargyl ester bond to form its free acid metabolite, clodinafop acid (CGA-193469).[1][2][3][4][5] This is the major and most significant metabolite. Further degradation of clodinafop acid can occur, leading to the formation of other minor metabolites.[6][7] In rats, the major metabolite found in urine and feces was clodinafop acid, accounting for a significant portion of the administered dose.[8]



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Caption: Metabolic pathway of clodinafop-propargyl.

Toxicological Profile Acute Toxicity

Clodinafop-propargyl exhibits low to moderate acute toxicity via the oral, dermal, and inhalation routes of exposure.[9][10] It is classified as a slight eye irritant and a skin sensitizer, but not a skin irritant.[8][9][10]

Table 1: Acute Toxicity of Clodinafop-propargyl



Study Type	Species	Guideline	Results	Toxicity Category
Acute Oral	Rat	OECD 401	LD50: 1392 mg/kg (male), 2271 mg/kg (female)[8]	III[10]
Acute Dermal	Rat/Rabbit	OECD 402	LD50: >2000 mg/kg[8]	III[10]
Acute Inhalation	Rat	OECD 403	LC ₅₀ : >2.3 mg/L[8]	IV[10]
Primary Eye Irritation	Rabbit	OECD 405	Slight eye irritant[8][9]	III[8]
Primary Skin Irritation	Rabbit	OECD 404	Non-irritant[8]	IV[8]
Dermal Sensitization	Guinea Pig	OECD 406	Skin sensitizer[8] [9]	-

Sub-chronic and Chronic Toxicity

The primary target organ for **clodinafop-propargyl** in sub-chronic and chronic studies across multiple species (rats, mice, and dogs) is the liver.[6][10][11] Observed effects include increased liver weight, hepatocellular hypertrophy, and changes in liver enzyme levels.[8][12] [13] Other effects noted at higher doses include anemia, and atrophy of the bone marrow, spleen, and thymus.[9] In dogs, skin lesions were also observed following sub-chronic and chronic exposure.[6][10]

Table 2: Sub-chronic and Chronic Toxicity of Clodinafop-propargyl



Study Type	Species	Guideline	NOAEL	LOAEL	Key Findings
90-Day Oral (Diet)	Rat	OECD 408	Male: 0.9 mg/kg/day, Female: 8.2 mg/kg/day[8]	Male: 8.2 mg/kg/day, Female: 71.1 mg/kg/day[8]	Increased liver weights and enzymes, decreased thymus weight.[8]
90-Day Oral (Diet)	Mouse	-	Male: 0.9 mg/kg/day, Female: 1.1 mg/kg/day[8]	Male: 7.3 mg/kg/day, Female: 8.6 mg/kg/day[8]	Hepatocellula r hypertrophy, changes in clinical chemistry.[8]
90-Day Oral (Capsule)	Dog	-	Male: 0.346 mg/kg/day, Female: 1.89 mg/kg/day[8]	Male: 1.73 mg/kg/day, Female: 7.16 mg/kg/day[8]	Occurrence of skin lesions.[8]
2-Year Chronic/Onco genicity	Rat	-	Male: 0.03 mg/kg/day, Female: 0.03 mg/kg/day[8]	Male: 0.3 mg/kg/day, Female: 0.4 mg/kg/day[8]	Hepatocytic hypertrophy, chronic progressive nephropathy.

Genotoxicity and Carcinogenicity

Clodinafop-propargyl has been tested in a battery of in vitro and in vivo genotoxicity assays. The weight of evidence suggests that **clodinafop-propargyl** is not genotoxic.[11] It tested negative in the Ames test and the in vivo mouse micronucleus assay.[8][11][14] Some in vitro chromosomal aberration tests showed positive results but only at cytotoxic concentrations.[14]

Long-term carcinogenicity studies have been conducted in rats and mice. In an 18-month dietary study in mice, an increased incidence of benign and malignant liver tumors was



observed at the highest dose.[9] In a two-year study in rats, there was an increased incidence of prostate adenomas in males and ovarian tumors in females at the highest dose tested.[8] The U.S. EPA has classified **clodinafop-propargyl** as having "Suggestive Evidence of Carcinogenic Potential".[1]

Table 3: Genotoxicity of Clodinafop-propargyl

Assay Type	System	Guideline	Metabolic Activation	Result
Bacterial Reverse Mutation (Ames)	S. typhimurium, E. coli	OECD 471	With and without	Negative[8]
In vitro Chromosomal Aberration	Chinese Hamster Ovary (CHO) cells	OECD 473	With and without	Positive at cytotoxic concentrations[1 4]
In vivo Micronucleus Test	Mouse bone marrow	-	-	Negative[11][14]
DNA Repair	Rat Hepatocytes	-	-	Negative[8]

Reproductive and Developmental Toxicity

In a two-generation reproduction study in rats, parental toxicity was observed at high doses, including decreased body weight gain and effects on the liver and kidneys.[8] Offspring toxicity at these high doses included reduced viability and decreased pup body weight.[8] Developmental toxicity studies in rats showed effects such as increased incidences of skeletal variations and incomplete ossification at high doses, while in rabbits, maternal toxicity was the primary finding at high doses.[8] There was no evidence of reproductive toxicity at lower doses. [15]

Table 4: Reproductive and Developmental Toxicity of Clodinafop-propargyl



Study Type	Species	Guideline	NOAEL (mg/kg/day)	LOAEL (mg/kg/day)	Key Findings
Two- Generation Reproduction	Rat	OECD 416	Parental: 3.2, Offspring: 3.2, Reproductive: 64.2[8]	Parental: 31.7, Offspring: 31.7[8]	Parental toxicity; reduced offspring viability and body weight at high doses.[8]
Development al Toxicity	Rat	OECD 414	Maternal: 160, Development al: 5[8]	Development al: 40[8]	Increased skeletal variations and incomplete ossification.
Development al Toxicity	Rabbit	OECD 414	Maternal: 25, Development al: 125[8]	Maternal: 125[8]	Maternal mortality and clinical signs at high doses.[8]

Toxicity of Metabolites

The primary metabolite, clodinafop acid, is considered to be of lower toxicological concern than the parent compound, **clodinafop-propargyl**.[9] For instance, while **clodinafop-propargyl** is highly toxic to fish, its acid metabolite has low toxicity to fish.[9]

Ecotoxicity

Clodinafop-propargyl has low to negligible acute toxicity to birds, bees, and earthworms.[9] However, it is highly toxic to fish.[9] The rapid degradation to the less toxic clodinafop acid in the environment mitigates some of this risk.[9] **Clodinafop-propargyl** shows slight to moderate toxicity to aquatic invertebrates and algae.[9]



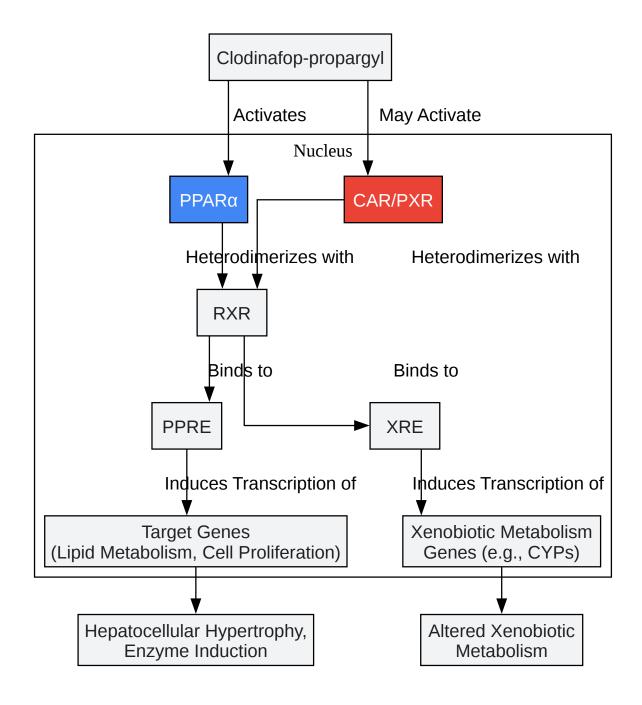
Table 5: Ecotoxicity of Clodinafop-propargyl

Organism	Test Type	Results
Birds (Bobwhite Quail)	Acute Oral LD50	1363 mg/kg[2]
Fish (Bluegill Sunfish)	96-h LC50	0.21 mg/L[9]
Aquatic Invertebrates (Daphnia magna)	48-h EC50	>1.0 mg/L (slight toxicity)[9]
Algae (Scenedesmus subspicatus)	72-h EC50	>1.6 mg/L[2]
Bees	Acute Contact LD50	>97.3 μ g/bee [2]
Earthworms	14-d LC50	197 mg/kg[2]

Mechanism of Toxicity and Signaling Pathways

The primary mode of action for **clodinafop-propargyl**'s herbicidal activity is the inhibition of acetyl-CoA carboxylase (ACCase) in plants. In mammals, the liver is the primary target organ of toxicity. Evidence suggests that **clodinafop-propargyl** may act as a peroxisome proliferator in rodents, which is a known mechanism for liver effects, including enzyme induction and hepatocellular hypertrophy.[8] This action is likely mediated through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPAR α). Activation of PPAR α leads to the transcription of genes involved in lipid metabolism and cell proliferation. There is also potential for interaction with other nuclear receptors such as the Constitutive Androstane Receptor (CAR) and the Pregnane X Receptor (PXR), which are key regulators of xenobiotic metabolism in the liver.





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Caption: Proposed signaling pathway for clodinafop-propargyl-induced liver effects.

Experimental Protocols

The toxicological studies summarized in this document were largely conducted following internationally recognized guidelines, primarily those established by the Organisation for



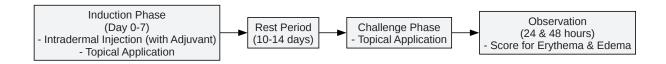
Economic Co-operation and Development (OECD). Below are brief overviews of the methodologies for key studies.

Acute Oral Toxicity (OECD Guideline 401/420/423)

Groups of fasted rodents (usually rats) are administered a single dose of the test substance by gavage. Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A limit test at 2000 mg/kg is often performed initially. If mortality occurs, a full study with multiple dose groups is conducted to determine the LD₅₀. Gross necropsy is performed on all animals at the end of the study.

Dermal Sensitization - Guinea Pig Maximization Test (OECD Guideline 406)

This method involves a two-stage process: induction and challenge.[6][13][16] During the induction phase, guinea pigs are exposed to the test substance both by intradermal injection (with Freund's Complete Adjuvant to enhance the immune response) and topical application. [16] After a rest period of 10-14 days, the animals are challenged with a topical application of the test substance.[13][17] The skin reactions at the challenge site are scored for erythema and edema at 24 and 48 hours after patch removal and compared to a control group.[6]



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Caption: Workflow for the Guinea Pig Maximization Test (OECD 406).

90-Day Oral Toxicity Study in Rodents (OECD Guideline 408)

The test substance is administered daily to several groups of animals (typically rats) at three or more dose levels, plus a control group, for 90 days. The substance is usually mixed in the diet or administered by gavage. Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly. At the end of the study, blood and urine samples



are collected for hematology and clinical chemistry analysis. All animals are subjected to a full necropsy, and organs are weighed and examined histopathologically.

Prenatal Developmental Toxicity Study (OECD Guideline 414)

The test substance is administered daily to pregnant female animals (usually rats or rabbits) during the period of organogenesis. Dose levels are chosen to elicit some maternal toxicity at the highest dose but not mortality. The dams are observed for clinical signs, and body weight and food consumption are monitored. Shortly before the expected day of delivery, the females are euthanized, and the uterine contents are examined. The fetuses are weighed, sexed, and examined for external, visceral, and skeletal abnormalities.

Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)

Histidine-requiring strains of Salmonella typhimurium and/or tryptophan-requiring strains of Escherichia coli are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver).[9][11][18][19] The mixture is plated on a minimal agar medium lacking the specific amino acid.[11] After incubation for 48-72 hours, the number of revertant colonies (colonies that have mutated back to a state where they can synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the control.[11]

In Vitro Mammalian Chromosomal Aberration Test (OECD Guideline 473)

Cultures of mammalian cells (e.g., Chinese Hamster Ovary cells or human lymphocytes) are exposed to the test substance at several concentrations, with and without metabolic activation. [10][14][20][21][22] The cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, and slides are prepared.[20] The chromosomes of metaphase cells are then examined microscopically for structural aberrations such as breaks, gaps, and exchanges.[10] [21]

Conclusion



Clodinafop-propargyl demonstrates a toxicological profile characterized by low to moderate acute toxicity. The primary target organ for repeated exposure is the liver, with effects consistent with peroxisome proliferation in rodents. While there is some evidence of carcinogenicity at high doses in rodents, the weight of evidence from genotoxicity studies suggests that clodinafop-propargyl is not a genotoxic agent. Developmental and reproductive effects are observed only at doses that also cause parental toxicity. The rapid environmental and metabolic conversion of clodinafop-propargyl to its less toxic acid metabolite is a key factor in its overall risk assessment. This comprehensive profile, including detailed toxicological endpoints and methodologies, serves as a critical resource for researchers and professionals in assessing the potential risks associated with clodinafop-propargyl exposure.

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- To cite this document: BenchChem. [Toxicological Profile of Clodinafop-Propargyl and its Metabolites: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b133425#toxicological-profile-of-clodinafop-propargyl-and-its-metabolites]

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